3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
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Overview
Description
3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organic compound that belongs to the class of nitroaniline derivatives. This compound is characterized by the presence of a nitro group (—NO2) attached to an aniline moiety, which is further connected to a thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the reaction of 4-nitroaniline with a thiophene derivative under specific conditions. One common method involves the use of 4-nitrochlorobenzene and ammonia to produce 4-nitroaniline, which is then reacted with a thiophene derivative . The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) are used for nitration reactions.
Major Products Formed
Reduction: The major product formed is 4-aminoaniline.
Substitution: Various substituted derivatives of the compound can be formed depending on the reagents used.
Scientific Research Applications
3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The compound can also inhibit specific enzymes and disrupt cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar structure but with the nitro group at the ortho position.
3-Nitroaniline: Similar structure but with the nitro group at the meta position.
4-Nitroaniline: Similar structure with the nitro group at the para position.
Uniqueness
3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to other nitroaniline derivatives.
Properties
CAS No. |
56799-41-8 |
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Molecular Formula |
C10H10N2O4S |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
InChI |
InChI=1S/C10H10N2O4S/c13-12(14)10-3-1-8(2-4-10)11-9-5-6-17(15,16)7-9/h1-6,9,11H,7H2 |
InChI Key |
DELOBBHOFGCHPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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